molecular formula C9H10FNO2 B1623765 (2-Fluoro-benzylamino)-acetic acid CAS No. 88720-49-4

(2-Fluoro-benzylamino)-acetic acid

Cat. No.: B1623765
CAS No.: 88720-49-4
M. Wt: 183.18 g/mol
InChI Key: IHEGXQRJGUZMSF-UHFFFAOYSA-N
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Description

(2-Fluoro-benzylamino)-acetic acid (CAS 88720-49-4) is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers specializing in medicinal chemistry and organic synthesis utilize this compound as a valuable building block. Its structure, featuring both a fluorine atom and an acetic acid moiety linked to a benzylamine core, makes it a versatile intermediate for constructing more complex molecules, such as through amide bond formation or further functionalization of the acetic acid group . The specific physicochemical properties and full spectrum of research applications for this compound are an area of ongoing scientific investigation. Proper handling procedures must be followed, and the product should be stored according to the provided safety data sheet to ensure its stability and safe laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-fluorophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-4-2-1-3-7(8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEGXQRJGUZMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407445
Record name 2-[(2-fluorophenyl)methylamino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88720-49-4
Record name 2-[(2-fluorophenyl)methylamino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Fluoro Benzylamino Acetic Acid

Rational Design of Synthetic Routes to (2-Fluoro-benzylamino)-acetic acid

The construction of this compound relies on the formation of a crucial carbon-nitrogen bond between the 2-fluorobenzyl moiety and a glycine (B1666218) equivalent. The primary approaches to achieve this transformation involve reductive amination and multi-component reactions.

Optimized Reductive Amination Protocols

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds and amines. wikipedia.org In the context of this compound, this involves the reaction of 2-fluorobenzaldehyde (B47322) with an amino acid synthon, such as glycine or its esters, in the presence of a suitable reducing agent. The reaction proceeds through an imine intermediate which is subsequently reduced to the target secondary amine. masterorganicchemistry.com

Several reducing agents can be utilized for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is often preferred due to its mildness, high selectivity for imine reduction over the starting aldehyde, and tolerance of a wide range of functional groups. harvard.eduorganic-chemistry.org The reaction is typically carried out in solvents like methanol (B129727) or 1,2-dichloroethane, and the presence of a catalytic amount of acetic acid can facilitate imine formation. organic-chemistry.orgpurdue.edu

A key advantage of reductive amination is that it can often be performed as a one-pot reaction, which improves efficiency by eliminating the need for isolation and purification of the intermediate imine. wikipedia.org However, a potential side reaction is the overalkylation of the amine product, which can be minimized by careful control of reaction conditions and stoichiometry. harvard.edu

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages
Sodium Borohydride (NaBH₄) Readily available, inexpensive. Can also reduce the starting aldehyde.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imine reduction at controlled pH. Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective, high yielding, tolerates many functional groups. harvard.eduorganic-chemistry.org Can be more expensive.

Multi-Component Reaction Approaches Utilizing Fluoro-Substituted Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical route to complex molecules. tcichemicals.comresearchgate.net For the synthesis of this compound and related structures, several MCRs can be envisioned.

One such approach is a variation of the Ugi reaction. The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov To synthesize this compound, one could potentially utilize 2-fluorobenzaldehyde, an amine, an isocyanide, and a protected form of glycolic acid. A subsequent deprotection step would yield the desired product. The Ugi reaction is known for its high convergence and the ability to generate diverse molecular scaffolds. nih.gov

Another relevant MCR is the Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. caltech.edu While not directly yielding the target compound, a Passerini product could serve as a key intermediate that can be further elaborated to this compound.

A more direct MCR approach involves the "Mercaptoacetic Acid Locking Imine" (MALI) reaction. This reaction, considered a green click reaction, involves an aldehyde, an amine, and mercaptoacetic acid. rsc.org The reaction proceeds smoothly under benign conditions and produces water as the only byproduct. rsc.org By employing 2-fluorobenzaldehyde and an appropriate amine, this reaction could potentially be adapted for the synthesis of this compound derivatives.

Stereoselective and Enantioselective Synthesis Strategies

While this compound itself is not chiral, the principles of stereoselective synthesis become relevant when considering the synthesis of more complex derivatives or analogues where the carbon atom of the acetic acid moiety is substituted.

Asymmetric synthesis of α-fluoro carbonyl compounds has seen significant advancements, largely through the use of chiral electrophilic fluorinating reagents. researchgate.net An alternative strategy is the zwitterionic aza-Claisen rearrangement. This method has been successfully employed for the asymmetric synthesis of α-fluoroamides and α-fluoro-γ-lactones. researchgate.net For instance, the reaction of an α-fluoroacyl chloride with a homochiral N-allylpyrrolidine derivative can lead to products with high diastereoselectivity. researchgate.net These products can then be converted into other valuable fluorinated building blocks. researchgate.net While not a direct synthesis of this compound, this methodology highlights a potential route to chiral α-fluoro amino acid derivatives.

Catalyst Development and Reaction Condition Optimization in this compound Synthesis

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the choice of catalysts and reaction conditions.

Homogeneous and Heterogeneous Catalysis for Selective Transformations

In reductive amination, both homogeneous and heterogeneous catalysts can be employed for the hydrogenation of the intermediate imine. Homogeneous catalysts, such as Wilkinson's catalyst or various ruthenium complexes, can offer high activity and selectivity under mild conditions. organic-chemistry.org For instance, the [RuCl₂(p-cymene)]₂/Ph₂SiH₂ catalytic system has been shown to be effective for the reductive amination of aldehydes with anilines. organic-chemistry.org

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), are also commonly used for catalytic hydrogenation in reductive amination. wikipedia.org These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry.

Solvent-Free and Sustainable Synthetic Methods

The development of sustainable synthetic methods aims to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. pageplace.de For the synthesis of this compound, several strategies can be employed to enhance sustainability.

One approach is the use of greener solvents or even solvent-free conditions. For example, some reductive amination reactions have been successfully carried out in water or under neat conditions, significantly reducing the use of volatile organic compounds. organic-chemistry.org The use of ultrasound has also emerged as a sustainable technique to promote reactions, often leading to shorter reaction times and higher yields under milder conditions. nih.gov

Biocatalysis offers another promising avenue for the sustainable synthesis of fluorinated compounds. nih.gov While not yet reported specifically for this compound, engineered enzymes have been used to synthesize other fluorinated carboxylic acids. nih.gov This approach offers the potential for high selectivity and operation under environmentally benign aqueous conditions.

Furthermore, the principles of atom economy, a key aspect of green chemistry, are inherently addressed by multi-component reactions, which maximize the incorporation of starting materials into the final product. tcichemicals.com The development of novel synthetic routes for important platform chemicals like acetic acid from renewable feedstocks or CO₂ also contributes to a more sustainable chemical industry. diva-portal.orgurl.edu

Strategic Derivatization and Functionalization of the this compound Scaffold

The this compound molecule presents three primary sites for chemical modification, allowing for a wide range of structural diversity to be explored in the development of new chemical entities. These sites are the secondary amine, the carboxylic acid, and the aromatic ring of the fluorobenzyl group.

Chemical Modifications at the Amino Moiety

The secondary amine of this compound is a versatile functional group that can undergo various chemical transformations, most notably N-acylation and N-alkylation, to introduce a wide array of substituents.

N-Acylation: The introduction of an acyl group to the nitrogen atom is a common strategy to generate amide derivatives. This transformation is typically achieved by reacting the parent compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640). orientjchem.orgyoutube.com For instance, the reaction with acetic anhydride can yield the corresponding N-acetyl derivative. orientjchem.orgresearchgate.net The use of various acylating agents allows for the incorporation of diverse functionalities, which can significantly impact the biological activity of the resulting molecules. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. orientjchem.org In some cases, the reaction can proceed without a catalyst, particularly under solvent-free conditions. orientjchem.org

N-Alkylation: The addition of an alkyl group to the amino moiety is another key modification. This is typically accomplished via nucleophilic substitution reaction with an alkyl halide, such as an alkyl bromide. masterorganicchemistry.com The reaction often requires a base to deprotonate the amine, enhancing its nucleophilicity. thieme-connect.de The choice of the alkylating agent and reaction conditions can influence the selectivity of the reaction, aiming for mono-alkylation over potential di-alkylation. thieme-connect.de The use of catalytic potassium iodide can sometimes facilitate these reactions.

Functional Group Interconversions of the Carboxylic Acid Group

The carboxylic acid functionality is a cornerstone for a variety of derivatizations, primarily through the formation of esters and amides.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic and widely used method. rug.nlcerritos.edumasterorganicchemistry.comyoutube.comathabascau.ca The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For example, reaction with ethanol (B145695) in the presence of an acid catalyst would yield the corresponding ethyl ester.

Amide Formation: The synthesis of amides from the carboxylic acid group is a crucial reaction in medicinal chemistry, often leading to compounds with improved biological properties. This transformation is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of an amine. A vast array of coupling reagents is available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. luxembourg-bio.compeptide.comuni-kiel.debachem.com These reagents facilitate the formation of a highly reactive intermediate that readily reacts with the amine to form the desired amide bond.

Aromatic Functionalization of the Fluorobenzyl Ring

The fluorobenzyl ring provides an additional site for modification through electrophilic aromatic substitution reactions. The fluorine atom already present on the ring will influence the position of further substitutions.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved through treatment with a mixture of concentrated nitric acid and sulfuric acid. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com The strong acid mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. youtube.comyoutube.com The fluorine atom, being an ortho-, para-director, will guide the incoming nitro group to these positions.

Halogenation: Further halogenation of the fluorobenzyl ring can introduce additional diversity. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, making it a more potent electrophile for the aromatic ring. Similar to nitration, the position of the new halogen will be directed by the existing fluorine atom.

The strategic introduction of a fluorine atom onto a benzyl (B1604629) group is a recognized tactic in medicinal chemistry to enhance metabolic stability. acs.org Further functionalization of this ring can therefore be a valuable strategy in drug design.

Sophisticated Spectroscopic and Structural Elucidation of 2 Fluoro Benzylamino Acetic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within (2-Fluoro-benzylamino)-acetic acid.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Chemical Structure Confirmation

High-resolution 1D NMR experiments are the cornerstone of structural confirmation, providing a direct map of the different types of protons, carbons, and fluorine atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic region would display complex multiplets for the four protons on the fluorinated benzene (B151609) ring, a result of both proton-proton (H-H) and proton-fluorine (H-F) couplings. The benzylic and acetic acid methylene (B1212753) protons would appear as singlets in the aliphatic region. The protons on the nitrogen and oxygen atoms (NH and OH) typically appear as broad singlets whose chemical shifts can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. thieme-connect.de The spectrum for this compound would show nine distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield. The carbon atom directly bonded to the highly electronegative fluorine atom (C-F) would appear at a characteristic downfield shift and exhibit a strong one-bond carbon-fluorine coupling (¹JCF). organicchemistrydata.org Other aromatic carbons will also show smaller, multi-bond C-F couplings.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. nih.govslideshare.net It provides a direct probe into the electronic environment of the fluorine nucleus. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F spectrum. This signal's chemical shift is characteristic of an aryl fluoride. colorado.edu Furthermore, the signal would appear as a multiplet due to spin-spin coupling with the adjacent protons on the aromatic ring, confirming its position. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

Atom TypePositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
Aromatic CHC3'-H, C4'-H, C5'-H, C6'-H~7.0 - 7.5~115 - 135Complex multiplets due to H-H and H-F coupling.
Aromatic C-FC2'-~160 - 163Large ¹JCF coupling constant.
Aromatic C-CH₂C1'-~125 - 130Quaternary carbon, smaller C-F coupling.
Benzylic CH₂-CH₂-Ar~3.9~52Singlet (or doublet if coupled to NH).
Methylene CH₂-CH₂-COOH~3.3~48Singlet.
Amine NH-NH-Variable (broad)-Broad singlet, exchangeable with D₂O.
Carboxylic Acid OH-COOHVariable (broad)-Broad singlet, exchangeable with D₂O.
Carbonyl C=O-COOH-~173Quaternary carbon.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlational data that reveals how atoms are connected within a molecule, which is essential for unambiguous structural assignment. harvard.eduslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. longdom.orgsdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, establishing their connectivity and substitution pattern on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.comresearchgate.net An HSQC spectrum would definitively link the proton signals from the aromatic and methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum, confirming assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comepfl.ch Key HMBC correlations for this compound would include:

Correlations from the benzylic protons to carbons within the aromatic ring and to the methylene carbon of the acetic acid moiety.

Correlations from the acetic acid methylene protons to the benzylic carbon and the carbonyl carbon.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of molecules. Each molecule has a unique vibrational spectrum that acts as a "fingerprint," allowing for identification and providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its specific functional groups. thermofisher.comperkinelmer.com The presence of a carboxylic acid would be confirmed by a very broad O-H stretching band and a strong C=O (carbonyl) stretching band.

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound Values are based on standard IR correlation charts.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Medium-Weak
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
Aromatic C-H StretchBenzene Ring3000 - 3100Medium
Aliphatic C-H StretchMethylene (CH₂)2850 - 2960Medium
C=O StretchCarboxylic Acid1700 - 1730Strong
Aromatic C=C StretchBenzene Ring1450 - 1600Medium-Variable
C-F StretchAryl Fluoride1200 - 1250Strong
C-N StretchAmine1100 - 1200Medium

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be effective for observing the symmetric breathing modes of the aromatic ring and C-C bond vibrations. It is also a valuable tool for studying molecular interactions, such as the hydrogen bonding networks formed by the carboxylic acid and amine groups in the solid state or in solution. rsc.orgnih.gov

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

For this compound (C₉H₁₀FNO₂), HRMS would determine its monoisotopic mass with high accuracy (predicted: 183.0641 Da), allowing for the unambiguous confirmation of its elemental formula.

Upon ionization, the molecule fragments in a predictable manner. The analysis of these fragments provides conclusive evidence for the compound's structure. whitman.edu The most characteristic fragmentation pathway for this compound is expected to be the cleavage of the C-N bond between the benzyl (B1604629) group and the nitrogen atom. This would result in the formation of a highly stable 2-fluorobenzyl cation, which would produce a prominent peak at a mass-to-charge ratio (m/z) of 109. Other significant fragmentation pathways could include the loss of a carboxyl group (-COOH, 45 Da) or the entire glycine (B1666218) unit. libretexts.org The identification of these specific fragments via HRMS confirms the connectivity of the molecular components.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

Predicted m/zFragment IonProposed Loss
183[C₉H₁₀FNO₂]⁺Molecular Ion (M⁺)
138[C₉H₉FN]⁺Loss of -COOH (formic acid)
109[C₇H₆F]⁺Loss of •NHCH₂COOH (glycine radical)

X-ray Diffraction Analysis of this compound and its Co-Crystals

Single Crystal X-ray Diffraction for Atomic Arrangement and Absolute Configuration

Despite the synthesis of this compound and the acknowledged suitability of its crystals for X-ray diffraction studies, specific crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not publicly available in noted crystallographic databases such as the Cambridge Structural Database (CSD). Consequently, a detailed analysis of its atomic arrangement and absolute configuration based on experimental single crystal X-ray diffraction data cannot be presented at this time.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

ParameterValue
Empirical FormulaC₉H₁₀FNO₂
Formula Weight183.18
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
VolumeData Not Available
ZData Not Available
Density (calculated)Data Not Available

This table illustrates the type of data that would be obtained from a single crystal X-ray diffraction experiment. Currently, no published data exists for this compound.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism

Powder X-ray diffraction is a crucial tool for the characterization of polycrystalline materials. It provides a distinct fingerprint for a specific crystalline phase and is instrumental in the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties, including solubility and stability.

An exhaustive search for powder X-ray diffraction patterns or studies on the polymorphism of this compound has yielded no specific results. Therefore, an analysis of its crystalline phases and a discussion of any known polymorphs are not possible based on current scientific literature. The investigation into the existence of different crystalline forms of this compound remains an open area for future research.

Table 2: Representative Powder X-ray Diffraction Data Format

2θ (degrees)d-spacing (Å)Relative Intensity (%)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

This table represents a typical format for powder X-ray diffraction data. No such data has been found for this compound in the public domain.

Computational Chemistry and Theoretical Characterization of 2 Fluoro Benzylamino Acetic Acid

Quantum Chemical Investigations of Electronic and Molecular Structures

Quantum chemical methods are fundamental to understanding the intrinsic properties of (2-Fluoro-benzylamino)-acetic acid at the atomic level. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic features.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry. This process involves finding the minimum energy conformation on the potential energy surface. wikipedia.org For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to arrive at the lowest energy structure. The presence of the flexible benzylamino and acetic acid moieties suggests the possibility of multiple low-energy conformers. DFT calculations can explore this conformational landscape to identify the most probable structures. researchgate.net

Once the geometry is optimized, a wealth of electronic properties can be calculated. These include:

Electron Density Distribution: This reveals the regions of high and low electron density within the molecule, providing insights into chemical reactivity. The electronegative fluorine and oxygen atoms are expected to be regions of high electron density.

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution and is invaluable for predicting how the molecule will interact with other molecules, such as receptors or solvents.

These calculations are typically performed using a combination of a functional and a basis set. nih.govnih.gov

Ab Initio Methods for High-Accuracy Thermochemical and Spectroscopic Predictions

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, are often the gold standard for thermochemical and spectroscopic predictions. nih.govnih.gov

For this compound, high-level ab initio calculations can be employed to:

Predict Thermochemical Properties: This includes calculating the enthalpy of formation, entropy, and heat capacity with high precision. nih.gov These values are crucial for understanding the thermodynamics of reactions involving this compound.

Simulate Spectroscopic Data: Ab initio methods can accurately predict vibrational frequencies (infrared and Raman spectra), which can be compared with experimental data to confirm the calculated structure. nih.govrsc.org They can also be used to predict NMR chemical shifts, aiding in the interpretation of experimental NMR spectra.

The choice of the specific ab initio method and basis set is critical and depends on the desired accuracy and available computational resources. nih.gov

Selection and Validation of Basis Sets and Exchange-Correlation Functionals

The accuracy of both DFT and ab initio calculations is heavily dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. nih.govnih.gov

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as those of the Pople (e.g., 6-311++G(d,p)) or Dunning (e.g., aug-cc-pVTZ) families, provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, albeit at a higher computational cost. nih.govaps.org For a molecule containing fluorine, it is particularly important to use basis sets that can adequately describe polarization and diffuse functions. The def2-TZVP basis set has been shown to provide a good balance of accuracy and efficiency. nih.gov

Exchange-Correlation Functionals: In DFT, the exchange-correlation functional approximates the complex many-electron interactions. There is a wide variety of functionals available, ranging from the simple Local Density Approximation (LDA) to more sophisticated Generalized Gradient Approximation (GGA) functionals (e.g., PBE, BP86), hybrid functionals (e.g., B3LYP, PBE0), and double-hybrid functionals. nih.govuni-paderborn.de The choice of functional can significantly impact the calculated properties. For instance, B3LYP is a widely used hybrid functional known for its good performance in predicting molecular geometries and energies. nih.govnih.gov Validation of the chosen functional and basis set is often performed by comparing calculated properties for related, well-characterized molecules with experimental data. utm.my

Table 1: Common Basis Sets and Exchange-Correlation Functionals in Computational Chemistry

CategoryNameDescription
Basis Sets Pople Style (e.g., 6-31G*)Split-valence basis sets with polarization functions.
Dunning's Correlation Consistent (e.g., cc-pVDZ, aug-cc-pVTZ)Designed to systematically converge towards the complete basis set limit. "aug" indicates the addition of diffuse functions. nih.gov
def2-TZVPA triple-zeta valence basis set with polarization functions, known for its efficiency and accuracy. nih.gov
Exchange-Correlation Functionals GGA (e.g., PBE, BP86)Generalized Gradient Approximation, considers the density and its gradient. nih.gov
Hybrid (e.g., B3LYP, PBE0)Mixes a portion of exact Hartree-Fock exchange with a GGA functional. nih.govuni-paderborn.de
Meta-GGA (e.g., M06-L)Includes the kinetic energy density in addition to the density and its gradient.
Double-Hybrid (e.g., B2PLYP)Incorporates a second-order perturbation theory correlation term.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, this compound is a flexible molecule that will exist as an ensemble of different conformations in solution. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape and understand the molecule's dynamic behavior over time. nih.gov

MD simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent, providing a trajectory that describes how the positions and velocities of the atoms evolve. From this trajectory, one can analyze:

Conformational Sampling: Identify the most populated conformational states and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt and how it might interact with a biological target.

Solvent Effects: Explicitly model the interactions between this compound and solvent molecules (e.g., water), providing a more realistic picture of its behavior in solution.

Time-Averaged Properties: Calculate properties that are averaged over the simulation time, which can be more directly comparable to experimental measurements.

The force field used in an MD simulation is a critical component, as it defines the potential energy of the system. For accurate simulations, the force field parameters for this compound would ideally be derived from or validated against high-level quantum chemical calculations.

Theoretical Studies on Reaction Mechanisms and Pathways Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely pathways from reactants to products.

Energy Profiles and Transition State Analysis for Synthetic Reactions

The synthesis of this compound likely involves the reaction of 2-fluorobenzylamine (B1294385) with a two-carbon synthon containing a carboxylic acid or its derivative. A common synthetic route could be the reaction of 2-fluorobenzylamine with an α-haloacetic acid, such as bromoacetic acid, in the presence of a base.

Theoretical studies can provide a detailed understanding of this reaction by:

Calculating Reaction Energy Profiles: An energy profile, also known as a reaction coordinate diagram, plots the energy of the system as it progresses from reactants to products. wikipedia.orgchemguide.co.uklibretexts.org This profile reveals the energies of the reactants, products, any intermediates, and the transition states that connect them.

Identifying Transition States: A transition state is the highest energy point along the reaction coordinate between a reactant and an intermediate or a product. youtube.com It represents the "point of no return" in a reaction step. Locating the geometry of the transition state is a key goal of mechanistic studies.

Calculating Activation Energies: The activation energy is the energy difference between the reactants and the transition state. libretexts.org It determines the rate of the reaction; a lower activation energy corresponds to a faster reaction.

For the synthesis of this compound, computational analysis of the reaction between 2-fluorobenzylamine and bromoacetic acid would involve locating the transition state for the nucleophilic attack of the amine on the α-carbon of the bromoacetic acid. The calculated activation energy would provide insight into the feasibility of the reaction under different conditions. Such studies can also explore alternative reaction pathways and help to optimize reaction conditions for improved yield and purity. researchgate.net

Elucidation of Rate-Determining Steps and Selectivity Control

The synthesis of this compound typically involves the N-alkylation of glycine (B1666218) or its derivatives with 2-fluorobenzyl halide or a related electrophile. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanism, identifying transition states, and determining the rate-determining step of such transformations. mdpi.comnih.gov

For the N-benzylation of an amino acid, the reaction mechanism generally proceeds through a nucleophilic substitution pathway. Computational modeling can map the potential energy surface of the reaction, calculating the energies of reactants, intermediates, transition states, and products. The transition state with the highest energy barrier typically corresponds to the rate-determining step.

Factors Influencing Rate and Selectivity:

Steric Hindrance: The fluorine atom at the ortho position of the benzyl (B1604629) group can sterically influence the approach of the amine nucleophile, potentially affecting the reaction rate. Computational models can quantify these steric effects on the transition state energy.

Electronic Effects: The electron-withdrawing nature of the fluorine atom can modulate the electrophilicity of the benzylic carbon. DFT calculations can reveal the charge distribution on the electrophile and nucleophile, providing insights into their reactivity.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity by stabilizing or destabilizing charged intermediates and transition states. Implicit or explicit solvent models in computational calculations can help predict these effects.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, primarily DFT, are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.govresearchgate.net These predictions are invaluable for structure elucidation and for validating experimental results.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. mdpi.comresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov

A strong correlation between predicted and experimental chemical shifts provides confidence in the assigned structure. researchgate.net For substituted aromatic compounds and acetic acid derivatives, linear correlations between calculated and experimental shifts are often observed. mdpi.comresearchgate.net However, deviations can occur due to factors not perfectly captured by the computational model, such as solvent effects, conformational dynamics, and intermolecular interactions in the experimental sample. nih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of correlation that could be expected for this compound, based on typical results for similar compounds.

Table 1: Illustrative Correlation of Predicted vs. Experimental NMR Chemical Shifts for Key Nuclei in this compound

Atom/GroupPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
Carboxylic Acid (OH)10.0 - 12.0Variable170 - 175170 - 175
α-Carbon (CH)3.5 - 4.03.655 - 6058
Benzyl (CH₂)4.0 - 4.54.250 - 5552
Aromatic Ring (CH)6.9 - 7.47.0 - 7.3115 - 135115 - 135

Note: This table is for illustrative purposes only. Actual experimental and predicted values would require specific synthesis and computational analysis.

IR Spectroscopy:

Computational calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with experimental data. These scaled theoretical spectra can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule.

Integration of Artificial Intelligence and Machine Learning in Computational Chemical Research

Applications in the Study of this compound:

Reaction Prediction: ML models, trained on large databases of chemical reactions, can predict the products and yields of reactions, including the synthesis of N-substituted amino acids. acs.orgyoutube.com These models can learn complex relationships between reactants, reagents, and reaction conditions to forecast outcomes with increasing accuracy. chemeurope.comnips.cc

Spectroscopic Analysis: AI and ML are being used to interpret complex spectroscopic data. spectroscopyonline.comnih.govbohrium.com For instance, ML algorithms can be trained to predict NMR spectra directly from a molecular structure, often much faster than traditional DFT calculations. nih.gov They can also help in the automated assignment of spectra and in identifying molecules from their spectral fingerprints.

Property Prediction: Machine learning models can be trained to predict a wide range of molecular properties, from physicochemical characteristics to biological activity. acs.orgnih.gov For a compound like this compound, this could involve predicting its solubility, pKa, or potential as a therapeutic agent.

The integration of AI and ML with computational chemistry offers a powerful approach to accelerate the design and development of new molecules by providing rapid predictions and insights that can guide experimental work. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of 2 Fluoro Benzylamino Acetic Acid

Analysis of Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonds are the most significant directional interactions governing the assembly of (2-Fluoro-benzylamino)-acetic acid. The molecule contains excellent hydrogen bond donors (the carboxylic acid -OH and the secondary amine N-H) and acceptors (the carbonyl oxygen and the carboxylic hydroxyl oxygen).

In the Solid State: In crystalline form, molecules like this compound typically arrange to maximize hydrogen bonding. By analogy with similar amino acid and carboxylic acid structures, a hierarchical network is expected. nih.gov The primary and most robust interaction is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. nih.govlibretexts.org This common and highly stable arrangement is known as the R2(2)(8) graph set motif.

These dimeric units are then further organized into extended structures. The secondary amine (N-H) group acts as a donor, forming N-H···O hydrogen bonds with the carbonyl oxygen of an adjacent dimer. This interaction links the dimers into one-dimensional polymeric chains or tapes, creating a well-ordered supramolecular architecture. frontiersin.org

Interactive Data Table: Typical Hydrogen Bond Geometries

Donor (D) - H ··· Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O-H···O (Carboxylic Dimer)~ 0.98~ 1.65~ 2.63~ 170
N-H···O (Amine-Carbonyl)~ 1.01~ 1.90~ 2.91~ 165
C-H···F (Weak Interaction)~ 1.08~ 2.45~ 3.40~ 145

In Solution: In solution, the nature of the hydrogen bonding is highly dependent on the solvent. In nonpolar, aprotic solvents, the strong O-H···O hydrogen bonds that drive dimerization are expected to persist, as seen with simple carboxylic acids like acetic acid which exist predominantly as dimers. libretexts.org In polar, protic solvents like water, solvent molecules compete for hydrogen bonding sites, which can disrupt the self-associated dimer and lead to solvation of the individual molecules.

Advanced NMR techniques are crucial for studying these interactions in solution. Variable-temperature NMR can reveal the dynamics of proton exchange, while 2D NMR experiments like NOESY can detect through-space proximity of protons, confirming the formation of specific aggregates like dimers. The use of ¹⁹F NMR can also provide a sensitive probe of the local environment around the fluorine atom, which is influenced by intermolecular associations. researchgate.net

Investigation of Aromatic Stacking (π-π interactions) Involving the Benzyl (B1604629) Moiety

Aromatic stacking, or π-π interaction, is a non-covalent force that helps stabilize the packing of aromatic rings in both solid and solution states. This interaction is a complex interplay of attractive London dispersion forces and repulsive electrostatic interactions between the electron clouds of the aromatic systems. nih.govresearchgate.net

Characterization of Halogen Bonding Interactions with the Fluorine Atom

A halogen bond is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov

However, in the case of fluorine, the situation is unique. Due to its extremely high electronegativity and low polarizability, the σ-hole on a covalently bonded fluorine atom is typically weak or even negative. ijres.org Therefore, fluorine is generally considered a poor halogen bond donor, and conventional C-F···Nu (where Nu = O, N, etc.) halogen bonds are not a prominent feature in the supramolecular chemistry of organofluorine compounds. ijres.org

Despite this, the fluorine atom in this compound is not passive in crystal packing. It frequently participates in other, weaker non-covalent interactions. These include:

Weak C-H···F Hydrogen Bonds: The polarized C-F bond allows the fluorine atom to act as a weak hydrogen bond acceptor, interacting with acidic C-H groups from neighboring molecules. nih.gov

Interactive Data Table: Comparison of Halogen Bonds and C-H···F Interactions

Interaction TypeDonorAcceptorStrength (kJ/mol)Directionality
Halogen Bond (e.g., C-I···O)Halogen (σ-hole)Nucleophile (e.g., O, N)5 - 180Highly Directional (~180°)
Hydrogen Bond (e.g., C-H···F)C-H BondFluorine Atom2 - 10Moderately Directional

Self-Assembly Phenomena and Directed Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by the sum of multiple non-covalent interactions. For this compound, a clear hierarchy of interactions directs its assembly into predictable architectures.

The process is initiated by the strongest and most directional forces: the O-H···O and N-H···O hydrogen bonds. These interactions cooperatively assemble the molecules into one-dimensional polymeric tapes or chains, as described in section 5.1. frontiersin.org Once these primary structures are formed, weaker but collectively significant forces come into play. Aromatic stacking interactions between the 2-fluorobenzyl groups help to organize these 1D chains into layers or bundles, maximizing favorable van der Waals contacts.

Finally, the weak C-H···F and other dipole-dipole interactions provide further stability and specificity, locking the assembly into a well-defined three-dimensional crystalline lattice. This directed assembly, governed by a combination of strong and weak interactions, is a hallmark of supramolecular chemistry.

Host-Guest Chemistry and Molecular Recognition of this compound (if applicable)

While there is no specific research detailing the host-guest chemistry of this compound, its molecular structure suggests potential for molecular recognition. The molecule possesses multiple recognition sites: a carboxylic acid (anionic/H-bond donor/acceptor), a secondary amine (cationic/H-bond donor), and an aromatic ring (hydrophobic/π-stacking).

This combination of features could allow it to act as a guest for various macrocyclic hosts. For example:

The protonated amino group could bind to the electron-rich cavity of crown ethers or cyclo nih.govaramides. mdpi.com

The aromatic benzyl group could be encapsulated within the hydrophobic cavity of cyclodextrins or calixarenes.

The carboxylic acid could interact with hosts containing basic binding sites or metal centers.

Conversely, the self-assembled dimers or polymers of this compound could potentially create recognition sites or cavities capable of binding small guest molecules, although this has not been experimentally demonstrated.

Applications in Supramolecular Materials and Polymers

The demonstrated ability of this compound to self-assemble into ordered, one-dimensional polymeric structures makes it a promising building block, or "monomer," for the construction of supramolecular materials. nih.govchemistryviews.org Unlike conventional polymers based on covalent bonds, supramolecular polymers are held together by reversible non-covalent interactions. This endows them with unique properties such as responsiveness to stimuli (e.g., temperature, solvent polarity) and self-healing capabilities.

Based on its structural motifs, potential applications for materials derived from this compound could include:

Hydrogels: The extensive hydrogen-bonding network could be used to trap water molecules, forming soft, stimuli-responsive gels for biomedical applications.

Responsive Materials: The dynamic nature of the non-covalent bonds could allow materials to assemble or disassemble in response to external triggers, finding use in sensors or smart coatings.

Crystal Engineering: The predictable self-assembly patterns can be exploited to design crystalline materials with specific properties for electronics or separations.

The incorporation of fluorine also adds value, potentially enhancing the thermal stability and modifying the hydrophobic/hydrophilic balance of the resulting materials. nih.govwikipedia.org

Mechanistic Investigations of 2 Fluoro Benzylamino Acetic Acid in Biochemical Systems in Vitro Studies Only

Exploration of Ligand-Target Binding Mechanisms with Biomolecules (In Vitro)

There are no specific in vitro studies available that describe the ligand-target binding mechanisms of (2-Fluoro-benzylamino)-acetic acid with biomolecules.

No published research was identified that investigates the direct interaction or inhibitory effects of this compound on any specific enzymes in an in vitro setting.

There is no available data from in vitro receptor binding assays to characterize the affinity or modulatory effects of this compound on any specific receptors.

Elucidation of Biochemical Pathway Modulation by this compound (In Vitro, Non-Clinical)

Scientific literature detailing the modulation of any biochemical pathways by this compound in vitro could not be located.

Structure-Activity Relationship (SAR) Studies through Derivatization of this compound (In Vitro, Non-Clinical)

No structure-activity relationship (SAR) studies involving the derivatization of this compound have been reported in the available scientific literature. Consequently, there is no data on how chemical modifications to its structure would influence its biological activity in vitro.

Future Research Directions and Perspectives for 2 Fluoro Benzylamino Acetic Acid

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Current synthetic routes to compounds like (2-Fluoro-benzylamino)-acetic acid often rely on classical methods that may have limitations in terms of yield, purity, and environmental impact. Future research will likely focus on developing more efficient and selective synthetic strategies.

One promising area is the exploration of catalytic methods . The use of transition metal catalysts could enable more direct and atom-economical routes to this and related compounds. For instance, the development of catalysts for the direct C-H amination of 2-fluorotoluene (B1218778) derivatives with glycine (B1666218) equivalents could provide a more streamlined synthesis.

Furthermore, asymmetric synthesis will be a critical area of development. Since many biologically active molecules are chiral, the ability to selectively produce one enantiomer of this compound is paramount for its potential applications in medicinal chemistry and chemical biology. Chiral catalysts or auxiliaries could be employed to achieve high enantioselectivity.

Another avenue for improvement lies in the adoption of green chemistry principles . This could involve the use of more environmentally benign solvents, the development of solvent-free reaction conditions, or the use of biocatalytic methods. rsc.org Enzymes, for example, could offer high selectivity and operate under mild conditions, reducing the environmental footprint of the synthesis. nih.gov

Table 1: Potential Novel Synthetic Approaches

MethodologyPotential Advantages
Transition Metal CatalysisHigher efficiency, atom economy, potential for direct C-H functionalization.
Asymmetric CatalysisAccess to enantiomerically pure forms for biological studies.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly. nih.gov
Flow ChemistryImproved safety, scalability, and reaction control.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational studies could provide valuable insights and accelerate its development.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, conformational preferences, and spectroscopic properties of the molecule. This information is crucial for interpreting experimental data and for designing new derivatives with tailored properties. For example, DFT could be used to predict how the fluorine substituent influences the acidity of the carboxylic acid or the basicity of the amino group.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. nih.gov This can help in understanding its solubility, membrane permeability, and potential binding modes to protein targets. Such simulations are becoming increasingly important in the rational design of new drug candidates. acs.org

Predictive modeling can also be used to design new synthetic routes by calculating reaction pathways and activation energies. This can help chemists to identify the most promising reaction conditions before heading to the lab, saving time and resources.

Exploration of this compound in Emerging Fields of Chemical Science

The unique structural features of this compound make it an interesting candidate for exploration in several emerging areas of chemical science.

In the field of medicinal chemistry , the presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov Fluorine can improve metabolic stability, increase binding affinity, and modulate pKa. Therefore, this compound could serve as a valuable building block for the synthesis of new therapeutic agents. Its structural similarity to known bioactive molecules suggests it could be investigated for a range of activities.

In catalysis , derivatives of this compound could be explored as ligands for transition metal catalysts. The combination of a chiral backbone and the electronic influence of the fluorine atom could lead to the development of new catalysts for asymmetric transformations.

The field of supramolecular chemistry could also benefit from this compound. The ability of the carboxylic acid and amino groups to form hydrogen bonds, combined with the potential for halogen bonding involving the fluorine atom, makes it an interesting building block for the construction of self-assembling systems and functional materials.

Interdisciplinary Research Synergies with Materials Science and Chemical Biology

The future of chemical science lies in interdisciplinary collaborations. This compound is well-positioned to be at the center of such synergistic research.

In materials science , this compound could be incorporated into polymers or other materials to modify their properties. For example, its incorporation into a polymer backbone could enhance thermal stability or alter surface properties. The development of fluorinated polymers is an active area of research with applications ranging from advanced coatings to biomedical devices.

In chemical biology , this compound could be used as a chemical probe to study biological processes. rsc.org For instance, it could be isotopically labeled and used in metabolic studies or incorporated into peptides to study protein structure and function. The fluorine atom can also serve as a useful reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions in biological systems. acs.org The intersection of chemical synthesis and biological investigation will be crucial for unlocking the full potential of this molecule. scbt.combldpharm.com

Q & A

Q. What synthetic routes are commonly employed for (2-Fluoro-benzylamino)-acetic acid, and how do they compare in efficiency?

Answer: Two primary methods are used:

  • Condensation Reaction : Reacting 2-fluorobenzylamine with haloacetic acid (e.g., chloroacetic acid) under basic aqueous conditions (NaOH, pH 9–10, 25°C). This method yields ~70–85% purity and is favored for scalability .
  • Reductive Amination : Combining glyoxylic acid with 2-fluorobenzylamine using NaBH₄ in methanol at 0–4°C. This achieves higher purity (>90%) but requires careful temperature control to avoid over-reduction .
Method Reagents Conditions Yield Purity
Condensation2-Fluorobenzylamine, Chloroacetic acidNaOH, H₂O, RT70–85%Moderate
Reductive AminationGlyoxylic acid, NaBH₄MeOH, 0–4°C60–75%High

Reference:

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.1–7.5 ppm) and the methylene group (δ 3.8–4.2 ppm).
    • ¹⁹F NMR : Confirms fluorine substitution (δ -115 to -120 ppm) and distinguishes regioisomers .
  • IR Spectroscopy : Detects carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (MW: 197.21 g/mol) via ESI-MS or MALDI-TOF .

Reference:

Q. How is the compound’s stability assessed under different storage conditions?

Answer:

  • Accelerated Stability Testing : Incubate samples at 40°C/75% relative humidity (RH) for 4 weeks. Monitor degradation via HPLC (retention time shifts) or ¹H NMR (signal disappearance).
  • Long-Term Stability : Store at -20°C under argon; analyze monthly for 6 months. DMSO stock solutions should be aliquoted and tested for precipitation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during synthesis?

Answer:

  • Solvent Selection : Use aprotic solvents (e.g., DMF) to minimize hydrolysis of intermediates.
  • Catalyst Screening : Test DMAP (4-dimethylaminopyridine) to enhance reaction rates by 15–20% .
  • pH Control : Maintain pH 8–9 in aqueous phases to balance nucleophilicity and avoid carbamate formation .

Reference:

Q. How do researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability)?

Answer:

  • Standardized Assays : Use consistent ATP concentrations (e.g., 1 mM in kinase assays) to minimize IC₅₀ fluctuations .
  • Orthogonal Validation : Confirm results with SPR (surface plasmon resonance) for binding affinity and cellular viability assays (MTT/XTT) .
  • Meta-Analysis : Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .

Reference:

Q. What computational strategies predict the compound’s interaction with target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses. Prepare protein structures (PDB files) with AMBER charges and solvation parameters.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with known ligands (e.g., co-crystallized inhibitors) .
  • SAR Analysis : Modify substituents (e.g., fluorine position) and calculate ΔG binding energies to optimize affinity .

Reference:

Q. How is the compound’s metabolic fate evaluated in preclinical models?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track demethylation or glucuronidation .
  • In Vivo PK Studies : Administer IV/PO doses in rodents; collect plasma at 0–24h. Use non-compartmental analysis (WinNonlin) for clearance and bioavailability .

Reference:

Safety and Handling

Basic : Use PPE (nitrile gloves, goggles), work in a fume hood, and store at 4°C under argon. For spills, neutralize with 5% NaHCO₃ .
Advanced : Design toxicity screens using zebrafish embryos (FET assay) to assess LC₅₀ and teratogenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.